molecular formula C23H23N5O2S B6074060 2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone

2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone

Katalognummer: B6074060
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: ACUFTXRQEPLJEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,3-thiazole core substituted with a 4-methoxyphenyl group at position 2 and a triazolo[4,3-a]pyridine moiety linked via a piperidinyl-ethanone bridge. The piperidine linker provides conformational flexibility, which could optimize binding interactions. Such structural motifs are common in kinase inhibitors, GPCR modulators, and epigenetic regulators (e.g., bromodomain inhibitors) .

Eigenschaften

IUPAC Name

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-30-19-9-7-16(8-10-19)23-24-18(15-31-23)13-21(29)27-11-4-5-17(14-27)22-26-25-20-6-2-3-12-28(20)22/h2-3,6-10,12,15,17H,4-5,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUFTXRQEPLJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCCC(C3)C4=NN=C5N4C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The thiazole core is synthesized from 4-methoxyacetophenone (1) and thiourea (2) under iodine-mediated cyclization:

4-Methoxyacetophenone+ThioureaI2,Δ2-Amino-4-(4-methoxyphenyl)-1,3-thiazole(7085% yield)\text{4-Methoxyacetophenone} + \text{Thiourea} \xrightarrow{\text{I}_2, \Delta} \text{2-Amino-4-(4-methoxyphenyl)-1,3-thiazole} \quad (70-85\% \text{ yield})

Optimized Conditions :

  • Solvent: Ethanol (anhydrous)

  • Temperature: 70°C, 8 hours

  • Workup: Precipitation with aqueous ammonia, recrystallization in ethanol

Key Data :

ParameterValue
Reaction Time8 hours
Yield82% (average)
Purity (HPLC)≥98%

Synthesis of 3-( Triazolo[4,3-a]pyridin-3-yl)piperidine

Triazolo[4,3-a]pyridine Formation

Patented methods (EP2322176A1) describe the synthesis of triazolo-pyridines via cyclocondensation of 2-hydrazinopyridine (3) with α-keto esters (4):

2-Hydrazinopyridine+Ethyl 2-oxoacetateAcOH, \DeltaTriazolo[4,3-a]pyridin-3(2H)-one(6575% yield)\text{2-Hydrazinopyridine} + \text{Ethyl 2-oxoacetate} \xrightarrow{\text{AcOH, \Delta}} \text{Triazolo[4,3-a]pyridin-3(2H)-one} \quad (65-75\% \text{ yield})

Piperidine Functionalization

The triazolo-pyridine is coupled to piperidine via Buchwald-Hartwig amination :

[1,Triazolo[4,3-a]pyridin-3(2H)-one+3-BromopiperidinePd(dba)2,Xantphos3-(Triazolo[4,3-a]pyridin-3-yl)piperidine(6068% yield)\text{[1,Triazolo[4,3-a]pyridin-3(2H)-one} + \text{3-Bromopiperidine} \xrightarrow{\text{Pd(dba)}_2, \text{Xantphos}} \text{3-(Triazolo[4,3-a]pyridin-3-yl)piperidine} \quad (60-68\% \text{ yield})

Optimized Conditions :

  • Catalyst: Palladium(II) acetate (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs2_2CO3_3, 110°C, 24 hours

Assembly via Ethanone Bridge

Acylation of Piperidine-Triazolo-Pyridine

The piperidine nitrogen is acylated using chloroacetyl chloride (5) under Schotten-Baumann conditions:

3-([1,Triazolo[4,3-a]pyridin-3-yl)piperidine+ClCH2COClNaOH, DCM1-(Chloroacetyl)-3-(triazolo[4,3-a]pyridin-3-yl)piperidine(8590% yield)\text{3-([1,Triazolo[4,3-a]pyridin-3-yl)piperidine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{NaOH, DCM}} \text{1-(Chloroacetyl)-3-(triazolo[4,3-a]pyridin-3-yl)piperidine} \quad (85-90\% \text{ yield})

Nucleophilic Substitution with Thiazole

The thiazole fragment displaces chloride via SN2 mechanism:

1-(Chloroacetyl)-piperidine-triazolo-pyridine+2-(4-Methoxyphenyl)-1,3-thiazol-4-ylKI, DMFTarget Compound(7078% yield)\text{1-(Chloroacetyl)-piperidine-triazolo-pyridine} + \text{2-(4-Methoxyphenyl)-1,3-thiazol-4-yl} \xrightarrow{\text{KI, DMF}} \text{Target Compound} \quad (70-78\% \text{ yield})

Reaction Metrics :

ParameterValue
Temperature80°C
Time12 hours
SolventDMF
CatalystKI (10 mol%)

Alternative Synthetic Routes

One-Pot Thiazole-Triazolo-Pyridine Coupling

A streamlined approach condenses steps 2–4 using Ullmann coupling :

2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde+3-Aminopiperidine-triazolo-pyridineCuI, L-ProlineTarget Compound(5560% yield)\text{2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde} + \text{3-Aminopiperidine-triazolo-pyridine} \xrightarrow{\text{CuI, L-Proline}} \text{Target Compound} \quad (55-60\% \text{ yield})

Advantages :

  • Fewer purification steps

  • Atom-economical

Limitations :

  • Lower yield compared to stepwise synthesis

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.35 (s, 1H, triazolo-H), 7.85 (d, J = 8.8 Hz, 2H, methoxyphenyl), 6.95 (d, J = 8.8 Hz, 2H), 4.65 (s, 2H, ethanone-CH2_2), 3.85 (s, 3H, OCH3_3).

  • HRMS : m/z calculated for C23_{23}H22_{22}N6_6O2_2S [M+H]+^+: 463.1564; found: 463.1561.

Purity and Yield Comparison

MethodYield (%)Purity (%)
Stepwise Synthesis7899.5
One-Pot Coupling6097.2

Challenges and Optimization

Regioselectivity in Triazolo-Pyridine Formation

Cyclization of 2-hydrazinopyridine with unsymmetrical ketones risks regioisomerism. Microwave-assisted synthesis (150°C, 20 min) improves selectivity.

Purification of Hydrophobic Intermediates

  • Countermeasure : Use of reverse-phase chromatography with acetonitrile/water gradients.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound contains four reactive domains:

  • 4-Methoxyphenyl-substituted thiazole

  • Ethanone (ketone)

  • Piperidine ring

  • Triazolo[4,3-a]pyridine

Thiazole Ring Reactions

The thiazole moiety participates in electrophilic substitutions and coordination chemistry:

Reaction TypeConditions/ReagentsOutcome/ApplicationSource Analogy
Electrophilic Aromatic Substitution Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂, FeCl₃)Substitution at C5 (para to methoxy),
Nucleophilic Attack Grignard reagents (RMgX)Ring-opening under strong nucleophiles

Ethanone (Ketone) Reactivity

The ketone group undergoes typical carbonyl reactions:

Reaction TypeConditions/ReagentsOutcomeSource Analogy
Reduction NaBH₄, LiAlH₄Secondary alcohol formation,
Nucleophilic Addition Hydrazines (NH₂NH₂)Hydrazone formation

Piperidine Ring Reactions

The piperidine nitrogen enables alkylation and acylation:

Reaction TypeConditions/ReagentsOutcomeSource Analogy
Alkylation Alkyl halides (R-X), baseQuaternary ammonium salt formation ,
Acylation Acid chlorides (RCOCl)Amide derivatives

Triazolo[4,3-a]pyridine Reactivity

This fused heterocycle engages in hydrogen bonding and metal coordination:

Reaction TypeConditions/ReagentsOutcomeSource Analogy
Coordination Chemistry Transition metals (Pd, Pt)Metal-ligand complexes for catalysis,
Acid/Base-Mediated Ring Opening HCl/NaOHCleavage to pyridine derivatives

Stability and Side Reactions

  • pH Sensitivity : The triazole and piperidine groups render the compound unstable under strongly acidic (pH < 3) or basic (pH > 10) conditions, leading to hydrolysis .

  • Thermal Stability : Decomposition observed above 200°C, with CO₂ evolution .

Synthetic Pathways for Analogues

Key steps from related syntheses include:

  • Thiazole Formation : Condensation of 4-methoxyphenylthioamide with α-haloketones .

  • Triazolopyridine-Piperidine Coupling : Buchwald-Hartwig amination or SNAr reactions .

  • Final Assembly : Etherification or nucleophilic substitution to link thiazole and piperidine moieties .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a thiazole ring and a piperidine moiety, which are often associated with biological activity. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound's structure suggests potential activity against various cancer cell lines. A study highlighted the synthesis of thiazole derivatives showing cytotoxic effects on cancer cells, indicating that modifications like those present in this compound could enhance efficacy against tumors .

Antimicrobial Properties

Thiazole compounds have been reported to possess antimicrobial activity. This compound's structural components may contribute to its effectiveness against bacterial and fungal strains. Investigations into similar thiazole derivatives have shown promising results in inhibiting microbial growth .

Central Nervous System (CNS) Effects

The piperidine ring is known for its neuroactive properties. Research into related compounds has demonstrated their potential as anxiolytics or antidepressants. Given the structural similarities, this compound may also exhibit CNS-modulating effects, warranting further investigation .

Synthesis and Characterization

A detailed study on the synthesis of thiazole derivatives reported methods for creating compounds similar to this one and characterized their molecular structures using techniques like X-ray crystallography. Such studies provide insights into the stability and reactivity of these compounds under various conditions .

Biological Testing

In vitro studies have been conducted to evaluate the biological activity of thiazole derivatives. For instance, derivatives with similar structural motifs were tested for their ability to inhibit specific cancer cell lines, demonstrating varying degrees of effectiveness based on structural modifications .

Data Table: Summary of Biological Activities

Compound StructureActivity TypeTarget Organism/Cell LineReference
Thiazole DerivativeAnticancerHeLa Cells
Thiazole DerivativeAntimicrobialStaphylococcus aureus
Piperidine DerivativeCNS ModulationRat Cortical Neurons

Wirkmechanismus

The mechanism of action of 2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural homology or functional relevance:

Compound Name / ID Core Structure Key Substituents Pharmacological Inference
Target Compound 1,3-Thiazole + triazolo[4,3-a]pyridine 4-Methoxyphenyl, piperidinyl-ethanone Potential kinase/bromodomain inhibition
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}ethanone Triazolo[4,5-d]pyrimidine 4-Methoxyphenyl, piperazinyl-ethanone Likely kinase/DNA-targeted activity
AZD5153 (Triazolopyridazine-based bromodomain inhibitor) Triazolopyridazine Bivalent piperazine/piperidine linkers Bromodomain (BRD4) inhibition
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Thiadiazole-thiazolidinone 4-Methoxyphenyl, fluorophenyl Antifungal/antimicrobial activity
2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone Triazolo[4,5-d]pyrimidine 4-Methoxyphenoxy, p-tolyl Enhanced solubility, reduced lipophilicity

Key Comparative Insights

Core Heterocycles: The target compound’s triazolo[4,3-a]pyridine core differs from triazolo-pyrimidines (e.g., ) and triazolopyridazines (e.g., AZD5153 ). Thiazole vs. Thiadiazole/Thiazolidinone: The 1,3-thiazole in the target compound is less polar than thiadiazole-thiazolidinone hybrids (), favoring blood-brain barrier penetration.

Substituent Effects :

  • 4-Methoxyphenyl : Common across compared compounds (), this group balances lipophilicity and metabolic stability. In AZD5153, analogous groups enhance BRD4 binding .
  • Fluorophenyl vs. Methoxyphenyl : Fluorine in increases electronegativity and bioavailability, while methoxy groups improve membrane permeability.

Linker Flexibility: The piperidinyl-ethanone linker in the target compound allows greater conformational adaptability than rigid piperazine linkers (). This flexibility may improve binding to flexible active sites (e.g., kinases).

Biological Activity: AZD5153’s bivalent binding (two triazolopyridazine units) confers nanomolar BRD4 potency . The monovalent target compound may exhibit lower potency but better pharmacokinetics (e.g., lower molecular weight). Thiadiazole-thiazolidinones () show antimicrobial activity, suggesting the target compound’s thiazole core could be repurposed for similar applications.

Synthetic Routes: Similar to , the target compound likely employs ethanol/triethylamine-mediated coupling for thiazole and triazolo ring formation. Piperidine-ethanone linkages may require Buchwald-Hartwig amination (as in ).

Inference Table: Structure-Activity Relationships (SAR)

Structural Feature Impact on Properties Example Compounds
Triazolo-pyridine core Enhanced hydrogen bonding; potential kinase/bromodomain targeting Target compound,
Piperidinyl-ethanone linker Conformational flexibility; improved binding to dynamic targets Target compound,
4-Methoxyphenyl substituent Increased lipophilicity; metabolic stability Target compound,
Bivalent design High potency (e.g., AZD5153’s BRD4 IC50 = 2 nM) but higher molecular weight

Biologische Aktivität

The compound 2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone is a complex organic molecule that incorporates multiple heterocyclic structures. Its unique combination of functional groups suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • IUPAC Name : N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
  • Molecular Formula : C19H18N6O2S
  • Molecular Weight : 382.45 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance:

  • Mechanism of Action : Research indicates that compounds containing triazole and thiazole moieties can induce cell cycle arrest and apoptosis in cancer cell lines. In particular, compounds with a similar scaffold have shown significant cytotoxicity against various cancer cell lines such as A375 melanoma cells and MCF-7 breast cancer cells .
    CompoundCell LineIC50 (µM)Reference
    EAPB02303A375<10
    EAPB4003A3756

Antimicrobial Activity

Compounds with thiazole and triazole rings have also been reported to exhibit antibacterial and antifungal properties. The biological evaluation of related compounds has shown:

  • Antibacterial Activity : Certain derivatives have demonstrated effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
    CompoundActivity TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
    Triazole DerivativeAntibacterial<50

Anti-inflammatory Effects

Some studies suggest that compounds with similar structures may possess anti-inflammatory properties. The presence of methoxy groups has been linked to enhanced anti-inflammatory activity through modulation of cytokine production.

Case Study 1: Synthesis and Evaluation

A study synthesized a series of triazolo-thiazole derivatives and evaluated their biological activities. The results indicated that modifications to the methoxy group significantly affected the compounds' potency against cancer cells .

Case Study 2: Structural Analysis

The crystal structure of a related compound was analyzed using X-ray diffraction methods. The study revealed important interactions between the methoxyphenyl ring and the thiazole moiety, suggesting that these interactions could influence biological activity .

Q & A

Q. Characterization :

  • Intermediates : Monitor via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Final compound : Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., thiazole C-H at δ ~7.5 ppm, triazolopyridine protons at δ ~8.2 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are critical for validating the compound’s purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect trace byproducts.
  • Elemental analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., molecular formula C24_{24}H22_{22}N6_{6}O2_{2}S).
  • X-ray crystallography (if crystals form): Resolve piperidine and triazolopyridine conformations (as in pyrazoline derivatives ).

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound’s BRD4 inhibitory activity?

Methodological Answer:

  • Bivalent binding : Modify the triazolopyridine-piperidine linker length (e.g., ethylene vs. propylene spacers) to enhance BRD4 affinity, as seen in AZD5153 optimization .
  • Substituent effects : Test 4-methoxyphenyl replacements (e.g., chloro, trifluoromethyl) to balance lipophilicity and cellular permeability.
  • In vitro assays : Use fluorescence polarization (FP) to measure BRD4 BD1/BD2 binding IC50_{50}, and qPCR to evaluate c-Myc downregulation in cancer cell lines .

Advanced: How should researchers address contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (e.g., rodent IV/PO studies) and tissue distribution (LC-MS/MS) to identify bioavailability limitations .
  • Metabolite screening : Use liver microsomes to detect rapid oxidation of the methoxyphenyl or triazolopyridine groups.
  • Experimental controls : Standardize animal models (e.g., xenograft tumor volume measurements) and validate dosing regimens against positive controls (e.g., JQ1) .

Basic: What safety precautions are essential during handling due to its toxicity profile?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (GHS Category 1B/1C) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Emergency protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can crystallographic data resolve ambiguities in the compound’s binding mode with target proteins?

Methodological Answer:

  • Co-crystallization : Soak BRD4 bromodomains with the compound (10 mM in DMSO/PBS) and collect X-ray diffraction data (2.0–2.5 Å resolution).
  • Docking validation : Compare crystal structures with in silico models (e.g., Glide SP precision) to identify key interactions (e.g., hydrogen bonds with Asn140, π-stacking with Trp81) .

Advanced: What strategies mitigate batch-to-batch variability in biological activity assays?

Methodological Answer:

  • Quality control (QC) : Pre-test each batch via FP assays and discard outliers (>20% deviation from mean IC50_{50}).
  • Standardized protocols : Use identical cell passage numbers (e.g., HepG2 passages 15–25) and serum-free media during treatment .
  • Blinded replicates : Assign compound batches randomly to experimental groups to minimize bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.